molecular formula C18H21NO2S B2739414 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396674-88-6

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2739414
CAS No.: 1396674-88-6
M. Wt: 315.43
InChI Key: QYGRDIFSLLARMI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by its unique structural features, including a biphenyl core and a carboxamide functional group

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-18(21,13-22-2)12-19-17(20)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,21H,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGRDIFSLLARMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide: Lacks the methylthio group, which may affect its reactivity and binding properties.

    N-(2-hydroxy-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide: Similar structure but with different positioning of the hydroxy and methylthio groups, potentially altering its chemical behavior.

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1’-biphenyl]-4-carboxamide is unique due to the specific combination and positioning of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxy and methylthio groups in close proximity to the biphenyl core and carboxamide group allows for a diverse range of chemical reactions and interactions.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H19_{19}N1_{1}O3_{3}S1_{1}

This compound features a biphenyl moiety, which is known for enhancing biological activity through various mechanisms, including receptor binding and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of biphenyl carboxamides have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 31.25 to 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent is notable. Similar biphenyl derivatives have been documented to inhibit key protein kinases involved in cancer progression, such as EGFR and HER2. For example, compounds in related studies exhibited IC50_{50} values as low as 6.10 µM against MCF-7 breast cancer cell lines . The mechanism of action often involves inducing cell cycle arrest and promoting apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit protein kinases, leading to disrupted signaling pathways in cancer cells.
  • Antioxidant Activity : Hydroxyl groups in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.
  • Receptor Modulation : The biphenyl structure allows for interaction with various receptors, potentially modulating their activity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various biphenyl carboxamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced their efficacy significantly, with MIC values indicating strong antibacterial properties .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of biphenyl derivatives, compounds were synthesized and tested against multiple cancer cell lines. The most potent derivatives exhibited IC50_{50} values below 10 µM, indicating strong cytotoxicity and potential for further development as therapeutic agents .

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